![molecular formula C20H24N2O3S B2828830 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251634-68-0](/img/structure/B2828830.png)
7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a derivative of pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine . These compounds are analogues of adenine, a purine base, in which the N-7 has been replaced by a CH group . They have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry, as is common for organic compounds .Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on its functional groups and conditions. As a pyrrolo[2,3-d]pyrimidin-4-amine derivative, it might undergo reactions typical for these types of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and characterized, highlighting their potential in chemical and pharmacological research. For instance, novel fused thiazolo[3,2-a] pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives were synthesized, demonstrating promising cytotoxic activity against certain cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) (Abbas et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Research has also explored the antimicrobial and anti-inflammatory potential of thienopyrimidine derivatives. For example, new thienopyrimidine derivatives were synthesized and tested as antimicrobial and anti-inflammatory agents, displaying remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests the potential use of similar compounds in developing new therapeutic agents targeting microbial infections and inflammatory conditions.
Inhibition of Corrosion
Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, indicating their application in materials science and engineering. For instance, new pyrimidine derivatives were synthesized and found to be efficient organic inhibitors against the corrosion of mild steel in acidic medium, showcasing their utility in protecting industrial materials (Yadav et al., 2015).
Antifolate Inhibitors for Cancer Therapy
Another area of application involves the synthesis of thieno[2,3-d]pyrimidine antifolate inhibitors, targeting purine biosynthesis with selectivity for high-affinity folate receptors over other cellular transport mechanisms. Such compounds exhibit potent antitumor activities and offer a unique mechanism distinct from other known antifolates, providing avenues for cancer therapy research (Deng et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 7-deazaadenine derivatives, have been reported to interact withadenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and immune responses .
Mode of Action
It’s worth noting that similar compounds, such as 7-deazaadenine derivatives, are known to interact with their targets throughhydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function .
Biochemical Pathways
Given the potential interaction with adenosine receptors, it’s plausible that this compound could influence pathways related toinflammation and immune response .
Result of Action
Compounds with similar structures have been reported to exhibitantimicrobial , anti-inflammatory , and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQKIGXXVYHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


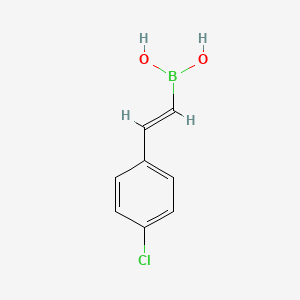

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828752.png)
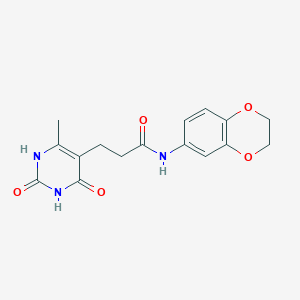

![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2828756.png)
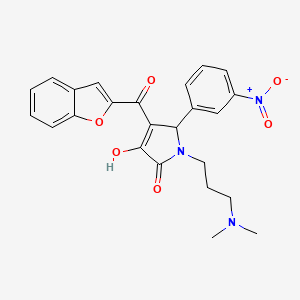
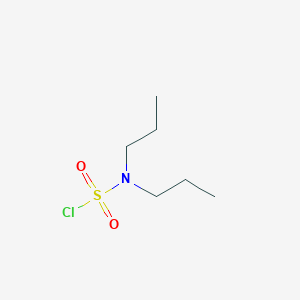
![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)
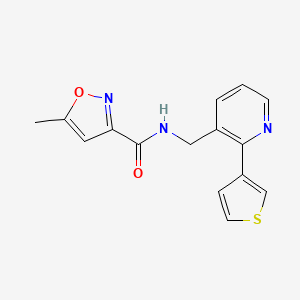
![5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B2828764.png)
![(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2828766.png)
![N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2828767.png)